Alloc Imparts 0.83 log-unit Lower Lipophilicity than Boc on the Same 3-Chloro-4-hydroxyphenyl Scaffold
When compared head‑to‑head on the identical 3‑chloro‑4‑hydroxyphenyl core, the Alloc‑protected compound exhibits a calculated octanol/water partition coefficient (LogP) of 1.67, whereas the Boc‑protected analog (2‑{[(tert‑butoxy)carbonyl]amino}‑2‑(3‑chloro‑4‑hydroxyphenyl)acetic acid, CAS 51773‑98‑9) yields a LogP of 2.5 . The 0.83 log‑unit difference corresponds to an approximately 6.8‑fold lower equilibrium concentration in lipid versus aqueous phase for the Alloc derivative, rendering it substantially more water‑soluble and easier to handle in aqueous‑phase synthesis or biological assay conditions.
| Evidence Dimension | Octanol/water partition coefficient (LogP) |
|---|---|
| Target Compound Data | LogP = 1.67 (calculated, SIELC proprietary algorithm) |
| Comparator Or Baseline | Boc analog (CAS 51773-98-9): LogP = 2.5 (calculated, molaid.com) |
| Quantified Difference | Δ LogP = -0.83 (target more hydrophilic by factor ~6.8) |
| Conditions | Computational LogP prediction; target data from SIELC Newcrom R1 application note; comparator data from molaid.com physicochemical property listing |
Why This Matters
Scientists selecting a protected amino acid intermediate for aqueous-phase coupling reactions or biological assays should prefer the Alloc derivative for its superior aqueous solubility, reducing aggregation and improving reaction homogeneity.
- [1] SIELC Technologies. (R)-(((Allyloxy)carbonyl)amino)(3-chloro-4-hydroxyphenyl)acetic acid – LogP 1.67. SIELC Application Note (2018). Available at: https://sielc.com/r-allyloxycarbonylamino3-chloro-4-hydroxyphenylacetic-acid View Source
- [2] Molaid.com. D(-)-2-(t-Butoxycarbonylamino)-2-(3-chloro-4-hydroxyphenyl)acetic acid (CAS 51773-98-9) – Calculated Properties: LogP 2.5. Available at: https://www.molaid.com/MS_2903938 View Source
